N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide
Description
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core modified with a 5,5-dioxido group and a phenyl substituent at position 2. The oxalamide bridge links the thienopyrazole moiety to a phenethyl group at the N2 position. Autotaxin, a lysophospholipase D enzyme, plays a critical role in lysophosphatidic acid (LPA) production, making its inhibition relevant to therapeutic applications in fibrosis, cancer, and inflammation.
The compound’s design leverages hydrogen-bonding motifs (e.g., sulfone and oxalamide groups) to enhance target engagement and solubility, principles aligned with crystallographic studies on intermolecular interactions . Its synthesis and structural validation likely employ crystallographic tools such as the SHELX software suite, a standard for small-molecule refinement .
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-20(22-12-11-15-7-3-1-4-8-15)21(27)23-19-17-13-30(28,29)14-18(17)24-25(19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSYQMDRTMGBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a thieno[3,4-c]pyrazole framework fused with a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 440.5 g/mol. The presence of the dioxido functional groups suggests potential reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions that require careful control to optimize yield and purity. Typical methods include:
- Formation of the thieno[3,4-c]pyrazole core : This step often involves cyclization reactions between appropriate precursors.
- Introduction of functional groups : The oxalamide moiety is added through acylation reactions.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. Similar compounds have been shown to inhibit pathways associated with inflammation, such as the release of pro-inflammatory cytokines like TNF-alpha. For instance, derivatives related to this compound demonstrated effective inhibition of TNF-alpha release in vitro at concentrations below 20 µM .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Research indicates that thieno[3,4-c]pyrazole derivatives can mitigate oxidative stress in cellular models. The ability to scavenge free radicals and reduce oxidative damage positions this compound as a potential therapeutic agent against oxidative stress-related disorders .
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against various strains of bacteria. For example, compounds within this class have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and enterococci . The mechanism appears to involve inhibition of bacterial cell wall biosynthesis through targeting specific enzymes like MurB and MurC .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Anti-HIV Activity : A related thieno[3,4-c]pyrazole derivative was found to exhibit anti-HIV activity with effective concentrations below 20 µM in cellular assays .
- Evaluation Against Cancer Cells : Compounds similar to N1-(5,5-dioxido...) were tested against cancer cell lines (e.g., HepG2 and HeLa), showing significant antiproliferative effects while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Toxicity Studies : Research indicated that these compounds could serve as protective agents against toxic substances in aquatic organisms by reducing erythrocyte alterations caused by pollutants like 4-nonylphenol .
Data Summary Table
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas, primarily due to its interactions with biological systems. Preliminary studies indicate potential applications in:
- Anticancer Activity : Research suggests that N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide may inhibit cancer cell proliferation. Interaction studies have indicated that it targets pathways involved in inflammation and cancer progression. Detailed molecular docking studies are essential for understanding its binding affinities with specific proteins involved in these pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by chronic inflammation. Its structural similarity to other anti-inflammatory agents suggests that it may exhibit comparable efficacy.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Key findings include:
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Phenethyl vs. 3-Methoxybenzyl (): The phenethyl group in the target compound provides moderate lipophilicity, favoring membrane penetration and target binding in hydrophobic pockets. Hydrogen-bonding analysis suggests the methoxy group could engage in additional intermolecular interactions, stabilizing crystal packing or target binding .
Autotaxin Inhibition Potency (): While specific IC₅₀ data for the target compound are unavailable, patent literature indicates that N2-substituents in thieno[3,4-c]pyrazol-3-yl acetamides critically modulate ATX inhibition. Bulky groups (e.g., phenethyl) may enhance binding affinity by filling hydrophobic subpockets in the ATX active site, whereas smaller alkyl chains might reduce steric hindrance, enabling faster binding kinetics.
Hydrogen-Bonding and Crystallographic Trends
The 5,5-dioxido group in the thienopyrazole core acts as a hydrogen-bond acceptor, a feature conserved across analogs. Graph set analysis (e.g., Etter’s rules) predicts that this group participates in C=O···H–N or S=O···H–N interactions, stabilizing both crystal lattices and enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
